Quinidine N-oxide vs. Quinidine: A 25-Fold Lower Electrophysiological Potency
In a direct head-to-head electrophysiological study using isolated guinea-pig hearts and papillary muscles, quinidine N-oxide (QNO) demonstrated markedly lower potency than its parent compound, quinidine, for prolonging key cardiac parameters. At concentrations up to 8 mg/L, QNO exhibited minimal effect on QT interval prolongation, with a relative potency of only 0.04 compared to quinidine [1]. For action potential duration (APD90) and effective refractory period (ERP), the relative potencies were 0.087 and 0.084, respectively, compared to quinidine [1]. Furthermore, at 10 µM, QNO failed to depress the maximum upstroke velocity (Vmax) in canine Purkinje fibers, unlike quinidine, 3-hydroxyquinidine, and dihydroquinidine [2].
| Evidence Dimension | Relative Electrophysiological Potency |
|---|---|
| Target Compound Data | Relative potency of 0.04 for QT prolongation; 0.087 for APD90; 0.084 for ERP |
| Comparator Or Baseline | Quinidine (parent) potency set as 1.0 |
| Quantified Difference | 25-fold lower potency for QT prolongation; approximately 11-12 fold lower for APD90/ERP |
| Conditions | Guinea-pig isolated heart (Langendorff) and papillary muscle; 0.125-8 mg/L concentration range; stimulation at 1 Hz |
Why This Matters
This confirms quinidine N-oxide is pharmacologically inert, making it the ideal internal standard for bioanalytical assays requiring a non-interfering metabolite marker.
- [1] Uematsu T, Sato R, Vozeh S, Follath F, Nakashima M. Relative electrophysiological potencies of quinidine, 3-OH quinidine and quinidine-N-oxide in guinea-pig heart. Arch Int Pharmacodyn Ther. 1989 Jan-Feb;297:29-38. PMID: 2730239. View Source
- [2] Thompson KA, Blair IA, Woosley RL, Roden DM. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine. J Pharmacol Exp Ther. 1987 Apr;241(1):84-90. PMID: 3572799. View Source
